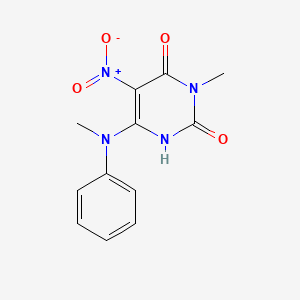
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group, a nitro group, and an N-methylanilino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyluracil, N-methylaniline, and nitric acid.
Nitration: The nitration of 3-methyluracil is carried out using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyrimidine ring.
Amination: The resulting 5-nitro-3-methyluracil is then subjected to amination with N-methylaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and N-methylanilino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under suitable conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-methyl-6-(N-methylanilino)-5-amino-1H-pyrimidine-2,4-dione.
科学研究应用
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The N-methylanilino group can modulate the compound’s binding affinity to various receptors and enzymes, influencing its biological activity.
相似化合物的比较
Similar Compounds
3-methyl-6-(N-methylanilino)-1H-pyrimidine-2,4-dione: Lacks the nitro group, which affects its reactivity and biological activity.
5-nitro-1H-pyrimidine-2,4-dione: Lacks the methyl and N-methylanilino groups, resulting in different chemical properties and applications.
Uniqueness
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione is unique due to the presence of all three substituents (methyl, nitro, and N-methylanilino) on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
58758-67-1 |
|---|---|
分子式 |
C12H12N4O4 |
分子量 |
276.25 g/mol |
IUPAC 名称 |
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c1-14(8-6-4-3-5-7-8)10-9(16(19)20)11(17)15(2)12(18)13-10/h3-7H,1-2H3,(H,13,18) |
InChI 键 |
UKHSPSNBMCSNKM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=C(NC1=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


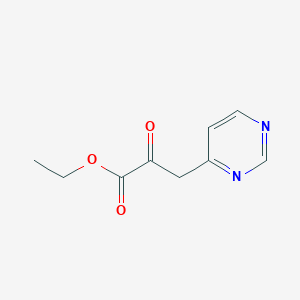
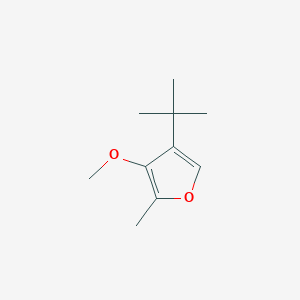
![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)



![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)

![6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione](/img/structure/B12905457.png)
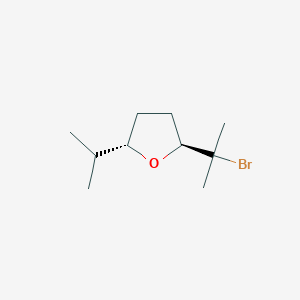
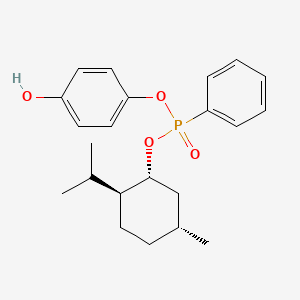
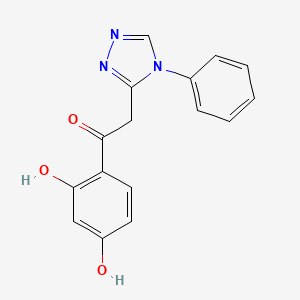
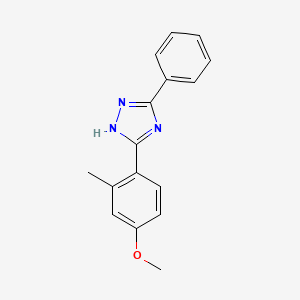
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
